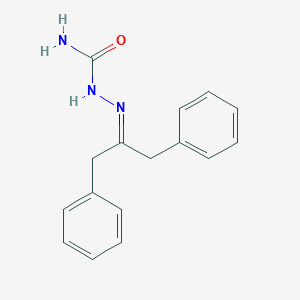
1,3-Diphenylacetone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenylacetone semicarbazone, also known as DABSC, is a chemical compound that has been used in scientific research for several years. It is a semicarbazone derivative of 1,3-diphenylacetone, which is a ketone compound. The compound has been studied for its potential use in various fields, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenylacetone semicarbazone is not fully understood. However, it is believed to act as an inhibitor of various enzymes by binding to their active sites. The compound has been shown to have a high affinity for acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Diphenylacetone semicarbazone in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, which makes it a reliable reagent for various experiments. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1,3-Diphenylacetone semicarbazone. One potential direction is the development of new compounds based on the structure of this compound. By modifying the structure of the compound, it may be possible to create new compounds with improved properties and efficacy. Another potential direction is the study of the compound's effects on various diseases, including Alzheimer's disease and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase may make it a potential treatment option for these diseases.
Métodos De Síntesis
The synthesis of 1,3-Diphenylacetone semicarbazone involves the reaction of 1,3-diphenylacetone with semicarbazide hydrochloride in ethanol. The reaction yields a yellow crystalline compound, which is then purified by recrystallization. The purity of the compound can be determined using various analytical techniques, including thin-layer chromatography and spectroscopy.
Aplicaciones Científicas De Investigación
1,3-Diphenylacetone semicarbazone has been extensively studied for its potential use in various scientific fields. In organic chemistry, it has been used as a reagent for the synthesis of various compounds, including pyrazoles and pyridazines. In biochemistry, the compound has been studied for its potential use as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Propiedades
Fórmula molecular |
C16H17N3O |
|---|---|
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
(1,3-diphenylpropan-2-ylideneamino)urea |
InChI |
InChI=1S/C16H17N3O/c17-16(20)19-18-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,17,19,20) |
Clave InChI |
JOQKTGVTQSQZME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=NNC(=O)N)CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(=NNC(=O)N)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


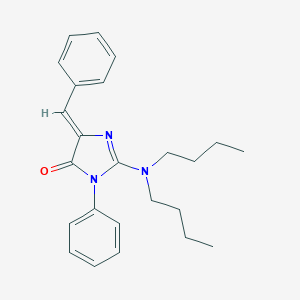
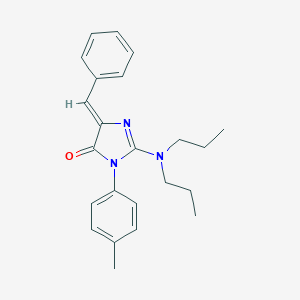


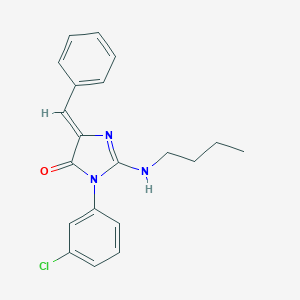
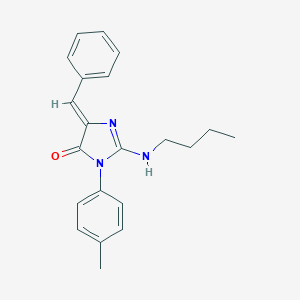

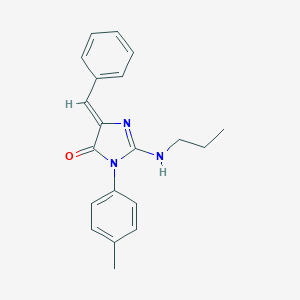
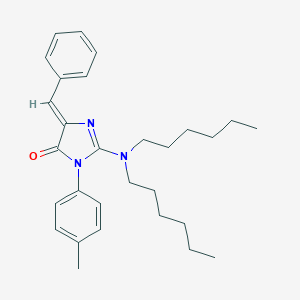

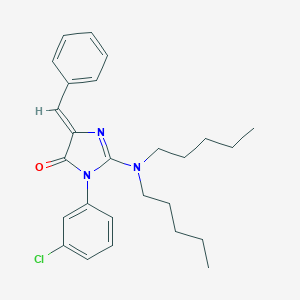

![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
